molecular formula C17H14ClN3OS B1309214 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile

2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile

Cat. No.: B1309214
M. Wt: 343.8 g/mol
InChI Key: TUMMSUQULRPRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinylmethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable nucleophile to form the chlorobenzoyl intermediate.

    Introduction of the methylsulfanyl group: The chlorobenzoyl intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group.

    Addition of the pyridinylmethylamino group: Finally, the compound is reacted with a pyridinylmethylamine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with a different position of the pyridinyl group.

    (Z)-2-(4-chlorobenzoyl)-3-(ethylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile

InChI

InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-3-2-8-20-10-12)15(9-19)16(22)13-4-6-14(18)7-5-13/h2-8,10,21H,11H2,1H3

InChI Key

TUMMSUQULRPRPI-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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